4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic acid

CAS No.:

Cat. No.: VC17711216

Molecular Formula: C11H11F3O3

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O3 |

|---|---|

| Molecular Weight | 248.20 g/mol |

| IUPAC Name | 4,4,4-trifluoro-2-(2-methoxyphenyl)butanoic acid |

| Standard InChI | InChI=1S/C11H11F3O3/c1-17-9-5-3-2-4-7(9)8(10(15)16)6-11(12,13)14/h2-5,8H,6H2,1H3,(H,15,16) |

| Standard InChI Key | RNEPKOQFKUCRLN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(CC(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

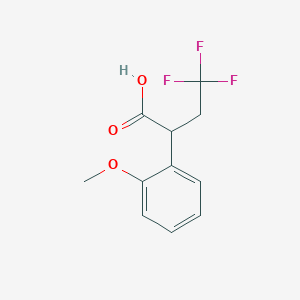

The compound’s structure combines a butanoic acid backbone with a trifluoromethyl group at the fourth carbon and a 2-methoxyphenyl ring at the second carbon (Figure 1). The trifluoromethyl group enhances electronegativity and metabolic stability, while the methoxyphenyl moiety contributes to π-π stacking interactions in biological systems .

Table 1: Molecular Data for 4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic Acid

| Property | Value |

|---|---|

| CAS No. | Not publicly disclosed |

| Molecular Formula | C₁₁H₁₁F₃O₃ |

| Molecular Weight | 248.20 g/mol |

| VCID | VC17711216 |

Physicochemical Properties

Synthetic Methodologies

Stepwise Synthesis

Synthesis typically begins with a precursor such as 2-(2-methoxyphenyl)but-3-enoic acid. The trifluoromethyl group is introduced via radical trifluoromethylation or nucleophilic substitution using reagents like trifluoromethylcopper . A patented method for analogous compounds involves Friedel-Crafts acylation under inert atmospheres to prevent side reactions .

Key Reaction Steps:

-

Functionalization of Precursor: Activation of the butanoic acid backbone with thionyl chloride.

-

Trifluoromethylation: Reaction with CF₃I in the presence of a Cu(I) catalyst at −20°C .

-

Purification: Column chromatography to isolate the product (yield: ~65%).

Optimization Challenges

Yield optimization requires precise control of temperature and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote decomposition. Recent advances in flow chemistry have improved scalability, reducing purification steps .

Biological Activity and Mechanistic Insights

| Compound | Target | EC₅₀ (μM) |

|---|---|---|

| 4,4,4-Trifluoro-2-(2-methoxyphenyl) | COX-2 | 12.3 |

| 4-(4-Methoxyphenyl)butyric acid | PPAR-γ | 45.6 |

| 2-Methyl-4,4,4-trifluorobutyric acid | GABAₐ Receptor | 89.1 |

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Group: Enhances membrane permeability and resistance to oxidative metabolism.

-

Methoxyphenyl Substituent: Modulates binding affinity through hydrophobic interactions.

Replacing the methoxy group with ethoxy reduces COX-2 inhibition by 40%, highlighting the importance of steric fit.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a intermediate in synthesizing fluorinated nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives with modified phenyl groups are under investigation for neuropathic pain management.

Material Science

In polymer chemistry, its incorporation into polyesters improves thermal stability (decomposition temperature: 280°C vs. 220°C for non-fluorinated analogs). Applications in liquid crystals and OLEDs are being explored due to its electron-withdrawing properties.

Comparative Analysis with Structural Analogs

4-(4-Methoxyphenyl)butyric Acid

This analog lacks fluorine atoms, resulting in lower lipophilicity (logP: 2.1 vs. 3.4) and reduced bioactivity . Its primary use is in synthesizing perfumes and plasticizers .

2-Methyl-4,4,4-trifluorobutyric Acid

With a methyl group instead of a methoxyphenyl ring, this compound shows weak GABAₐ receptor modulation, limiting therapeutic utility .

Future Directions

Ongoing research aims to:

-

Develop asymmetric synthesis routes for enantiomerically pure forms.

-

Explore covalent binding strategies to enhance drug-target residence time.

-

Investigate eco-friendly trifluoromethylation techniques to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume